6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Chemical Structure and Properties The compound 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (IUPAC name) is a thienopyrimidinone derivative with a molecular formula of C₁₀H₉ClN₂O₂S and a molecular weight of 256.71 g/mol . Key structural features include:
- A thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring.
- Substituents: acetyl (C(O)CH₃) at position 6, chloromethyl (CH₂Cl) at position 2, and methyl (CH₃) at position 3.
- Alkylation of pyrimidinone precursors (e.g., using chloroacetic acid or acetic anhydride) .
- Purification via preparative TLC or recrystallization . .
Properties
IUPAC Name |
6-acetyl-2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-4-7-9(15)12-6(3-11)13-10(7)16-8(4)5(2)14/h3H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNMQNDBYWKYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under specific conditions. For instance, the reaction may involve the use of acetyl chloride and chloromethyl methyl ether in the presence of a base such as triethylamine to introduce the acetyl and chloromethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield a thienopyrimidine derivative with an amino substituent .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is , with a molecular weight of approximately 228.72 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure, which includes sulfur and nitrogen atoms contributing to its unique chemical properties.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Cyclization Reactions : Utilizing acetyl chloride and chloromethyl methyl ether in the presence of a base like triethylamine.
- Optimized Industrial Production : Employing automated reactors and continuous flow systems to enhance yield and purity.
Reaction Conditions
Key parameters such as temperature, solvent choice, and reaction time are critical for achieving high yields. For example, certain reactions may require reflux conditions or specific pH levels to promote desired cyclization pathways.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of thienopyrimidines exhibit promising antimicrobial properties. Studies have shown that this compound can inhibit various bacterial strains, making it a candidate for developing new antibiotics .
- Antiviral Properties : The compound has been investigated for its potential antiviral activities, particularly against RNA viruses. Its mechanism may involve inhibiting viral replication by targeting specific enzymes .
- Anticancer Potential : Derivatives of this compound have shown efficacy in preclinical models for various cancers by inhibiting cell proliferation through kinase inhibition pathways .
Chemical Biology
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique functional groups enhance its reactivity and potential for further derivatization .
Industrial Applications
In addition to its biological applications, this compound is utilized in developing materials with specific electronic and optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials for advanced applications in electronics .
Mechanism of Action
The mechanism of action of 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Chloromethyl groups (as in the target compound and 2-(chloromethyl)-5-phenyl derivative) increase reactivity, facilitating further functionalization but requiring careful handling due to toxicity .
Physical Properties Melting Points: Derivatives with aromatic substituents (e.g., phenyl) exhibit higher melting points (e.g., 113–115°C for phenyl-containing compound 6c ) compared to aliphatic substituents (e.g., methyl or acetyl). Solubility: Hydroxy and sulfanyl groups in derivatives like 6b and 6c improve aqueous solubility, whereas acetyl and chloromethyl groups may reduce it.
Synthetic Accessibility The target compound’s synthesis likely parallels methods for chloromethyl-substituted thienopyrimidinones, such as alkylation of pyrimidinone cores with chloroacetic acid . Yields for similar compounds range from 85–93% under optimized conditions (e.g., nitrile active methylene reactions) .
Patent and Application Landscape Thieno[2,3-d]pyrimidin-4-one derivatives are patented as TRPA1 inhibitors for pain management (Boehringer Ingelheim) . The acetyl and methyl groups in the target compound may offer improved pharmacokinetic profiles over morpholinyl or phenyl derivatives .
Biological Activity
6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including its thieno[2,3-d]pyrimidine core, contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.72 g/mol. The structure can be represented as follows:
This compound's thieno[2,3-d]pyrimidine framework includes both sulfur and nitrogen atoms, which enhance its potential for biological activity through various mechanisms.
The biological activity of this compound primarily involves the interaction with specific enzymes and receptors. The compound can modulate enzymatic activity or receptor function through:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with target biomolecules.
- Hydrophobic Interactions : Its planar structure facilitates hydrophobic interactions that are crucial for binding to biological targets.
Biological Activities
Research has indicated that compounds in the thienopyrimidine class exhibit a range of biological activities:
- Antiviral Activity : Some studies suggest that derivatives of thienopyrimidine compounds show efficacy against various viruses by inhibiting viral replication mechanisms.
- Antibacterial Properties : Compounds containing the pyrimidine nucleus are known for their antibacterial effects. They can inhibit bacterial growth through interference with nucleic acid synthesis or other metabolic pathways.
- Anticancer Potential : Preliminary research indicates that thienopyrimidine derivatives may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
Case Studies
A few notable studies highlight the biological activities associated with similar compounds:
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from simpler precursors. Common synthetic routes include:
- Cyclization Reactions : Utilizing acetyl chloride and chloromethyl methyl ether under basic conditions (e.g., triethylamine).
- Oxidation and Reduction Reactions : These reactions modify functional groups to enhance biological activity or improve solubility.
Q & A
Q. What are the established synthetic routes for 6-acetyl-2-(chloromethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
The compound is synthesized via multi-step condensation reactions. A common approach involves starting with 4-substituted 2-aminothiophen-3-carboxylic acid esters, which undergo cyclization with chloroethyl formate or cyanoacetic ester to form the thieno[2,3-d]pyrimidin-4-one core. The chloromethyl and acetyl groups are introduced through alkylation or acetylation reactions under controlled conditions . For example, similar derivatives (e.g., 2-chloromethyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4-one) are synthesized using hydrazine hydrate and cyclic amines to stabilize intermediates .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for resolving the 3D structure. For analogous compounds (e.g., 3-(4-chlorophenyl)-5-ethyl-6-methyl-2-morpholinothieno[2,3-d]pyrimidin-4-one), fused-ring coplanarity and intermolecular interactions (C–H⋯O hydrogen bonds and π–π stacking) are confirmed via crystallographic data . Complementary techniques like -NMR and HRMS validate substituent positions and purity. For instance, -NMR peaks at δ 2.4–2.6 ppm often confirm methyl groups, while HRMS matches theoretical molecular weights .
Q. What preliminary biological activities are associated with this compound?
Thieno[2,3-d]pyrimidin-4-one derivatives are explored as TRPA1 inhibitors, as evidenced by patent data. Biological evaluation typically involves in vitro assays (e.g., calcium flux measurements in TRPA1-expressing cell lines) to assess inhibitory potency (IC values). Structure-activity relationship (SAR) studies suggest that substituents like chloromethyl and acetyl groups enhance target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Temperature control : Cyclization reactions at 80–100°C in anhydrous solvents (e.g., DMF or THF) minimize side products .
- Catalyst selection : Lewis acids (e.g., ZnCl) or bases (e.g., KCO) improve reaction efficiency for acetylation/alkylation steps .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/dioxane mixtures) enhances purity, as demonstrated for related compounds .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
X-ray studies of analogs reveal stabilization via:
- Hydrogen bonding : C–H⋯O interactions between carbonyl groups and adjacent methyl/chloromethyl substituents .
- π–π stacking : Aromatic thieno-pyrimidine cores align face-to-face, with distances of 3.5–3.8 Å, contributing to lattice stability . Computational modeling (e.g., DFT) can further predict interaction energies for novel derivatives .
Q. How do substituent modifications impact biological activity in SAR studies?
Systematic substitutions at the 2-, 5-, and 6-positions are critical:
- Chloromethyl group (position 2) : Enhances electrophilic reactivity, improving TRPA1 inhibition (IC < 1 µM in some analogs) .
- Acetyl group (position 6) : Increases lipophilicity, aiding membrane permeability in cellular assays .
- Methyl group (position 5) : Reduces steric hindrance, optimizing binding pocket interactions . Testing these modifications requires iterative synthesis and activity screening using high-throughput assays.
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC : Reverse-phase C18 columns (e.g., 95% acetonitrile/water mobile phase) detect impurities at 254 nm, with purity thresholds ≥98% .
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks, followed by LC-MS, identifies degradation products (e.g., hydrolysis of acetyl groups) .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition profiles, ensuring compound stability during handling .
Methodological Notes
- Contradictions in synthesis protocols : Some routes report lower yields (<50%) due to side reactions (e.g., over-alkylation). Alternative methods using microwave-assisted synthesis or flow chemistry may improve efficiency .
- Data interpretation : Conflicting biological results (e.g., variable IC values across assays) require validation using orthogonal techniques (e.g., electrophysiology for TRPA1 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
